REACTION_CXSMILES
|
[C:1](N1C=CN=C1)(N1C=CN=C1)=[O:2].N12CCCN=C1CCCCC2.[CH2:24]([O:26][C:27]1[CH:28]=[N:29][C:30]([N:33]2[C:38](=[O:39])[C:37]([CH2:40][C:41]3[CH:42]=[CH:43][C:44]([C:47]4[CH:56]=[CH:55][CH:54]=[CH:53][C:48]=4[C:49](=[N:51][OH:52])[NH2:50])=[N:45][CH:46]=3)=[C:36]([CH2:57][CH2:58][CH3:59])[N:35]=[C:34]2[CH:60]([CH3:62])[CH3:61])=[N:31][CH:32]=1)[CH3:25].Cl>O1CCCC1.ClCCl>[CH2:24]([O:26][C:27]1[CH:28]=[N:29][C:30]([N:33]2[C:38](=[O:39])[C:37]([CH2:40][C:41]3[CH:42]=[CH:43][C:44]([C:47]4[CH:56]=[CH:55][CH:54]=[CH:53][C:48]=4[C:49]4[NH:50][C:1](=[O:2])[O:52][N:51]=4)=[N:45][CH:46]=3)=[C:36]([CH2:57][CH2:58][CH3:59])[N:35]=[C:34]2[CH:60]([CH3:62])[CH3:61])=[N:31][CH:32]=1)[CH3:25]
|
Name
|
|
Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
122 mg
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
2-{5-{[1-(5-ethoxypyrimidin-2-yl)-2-isopropyl-6-oxo-4-propyl-1,6-dihydropyrimidin-5-yl]methyl}pyridin-2-yl}-N′-hydroxybenzimidamide
|
Quantity
|
212 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=NC(=NC1)N1C(=NC(=C(C1=O)CC=1C=CC(=NC1)C1=C(C(N)=NO)C=CC=C1)CCC)C(C)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
was then extracted with chloroform
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=NC(=NC1)N1C(=NC(=C(C1=O)CC=1C=CC(=NC1)C1=C(C=CC=C1)C1=NOC(N1)=O)CCC)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 201 mg | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |